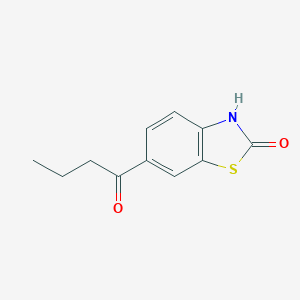
6-Butyrylbenzothiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Butyrylbenzothiazol-2(3H)-one, also known as BBOT, is a chemical compound that has been widely studied for its potential applications in scientific research. BBOT belongs to the class of benzothiazole derivatives and has a molecular formula of C11H9NO2S.
Mechanism Of Action
6-Butyrylbenzothiazol-2(3H)-one is a fluorescent molecule that emits light when excited by a specific wavelength of light. The mechanism of action of 6-Butyrylbenzothiazol-2(3H)-one involves the absorption of light energy by the molecule, followed by the emission of light at a longer wavelength. The intensity of the fluorescence depends on the concentration of 6-Butyrylbenzothiazol-2(3H)-one and the intensity of the excitation light.
Biochemical And Physiological Effects
6-Butyrylbenzothiazol-2(3H)-one has been shown to have low toxicity and does not affect cell viability or proliferation. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the biochemical and physiological effects of various compounds on cells and tissues. 6-Butyrylbenzothiazol-2(3H)-one has been used to study the effects of oxidative stress, protein aggregation, and amyloid formation in cells and tissues.
Advantages And Limitations For Lab Experiments
6-Butyrylbenzothiazol-2(3H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 6-Butyrylbenzothiazol-2(3H)-one is also stable and has a long shelf life. 6-Butyrylbenzothiazol-2(3H)-one has low toxicity and does not affect cell viability or proliferation. However, 6-Butyrylbenzothiazol-2(3H)-one has some limitations for lab experiments. 6-Butyrylbenzothiazol-2(3H)-one is sensitive to pH and temperature changes, which can affect its fluorescence intensity. 6-Butyrylbenzothiazol-2(3H)-one also has a limited excitation and emission range, which can limit its applications in certain experiments.
Future Directions
There are many future directions for the research and development of 6-Butyrylbenzothiazol-2(3H)-one. One area of research is the optimization of the synthesis method to improve the yield and purity of 6-Butyrylbenzothiazol-2(3H)-one. Another area of research is the development of new derivatives of 6-Butyrylbenzothiazol-2(3H)-one with improved properties such as increased fluorescence intensity or a wider excitation and emission range. 6-Butyrylbenzothiazol-2(3H)-one can also be used in combination with other fluorescent probes to study complex biological processes. The potential applications of 6-Butyrylbenzothiazol-2(3H)-one in medical diagnosis and treatment are also an area of future research.
Synthesis Methods
6-Butyrylbenzothiazol-2(3H)-one can be synthesized by the reaction of 2-aminobenzenethiol and butyric anhydride in the presence of a catalyst such as zinc chloride. The reaction takes place in an organic solvent such as chloroform or methanol. The yield of 6-Butyrylbenzothiazol-2(3H)-one can be improved by optimizing the reaction conditions such as temperature, time, and concentration.
Scientific Research Applications
6-Butyrylbenzothiazol-2(3H)-one has been widely used in scientific research due to its fluorescent properties. 6-Butyrylbenzothiazol-2(3H)-one can be used as a fluorescent probe to study various biological processes such as protein-protein interactions, enzyme activity, and cell signaling pathways. 6-Butyrylbenzothiazol-2(3H)-one has also been used as a marker for cancer cells and as a diagnostic tool for Alzheimer's disease.
properties
CAS RN |
133044-37-8 |
|---|---|
Product Name |
6-Butyrylbenzothiazol-2(3H)-one |
Molecular Formula |
C11H11NO2S |
Molecular Weight |
221.28 g/mol |
IUPAC Name |
6-butanoyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-2-3-9(13)7-4-5-8-10(6-7)15-11(14)12-8/h4-6H,2-3H2,1H3,(H,12,14) |
InChI Key |
RJEMKWUVHPKVQI-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
Canonical SMILES |
CCCC(=O)C1=CC2=C(C=C1)NC(=O)S2 |
synonyms |
2(3H)-Benzothiazolone,6-(1-oxobutyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




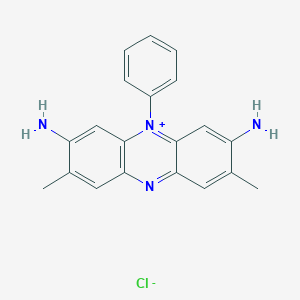
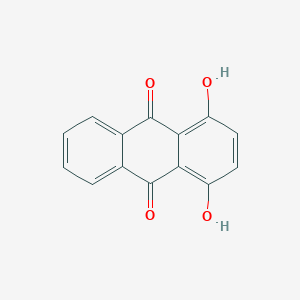



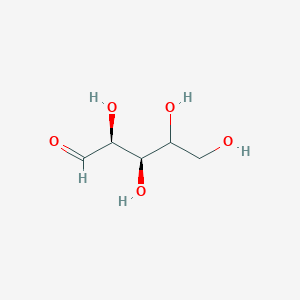
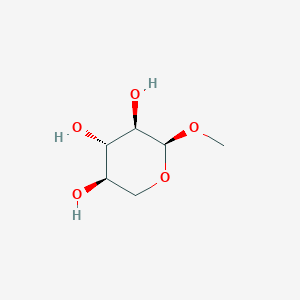
![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)
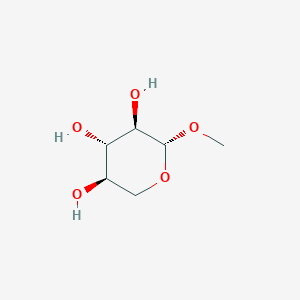

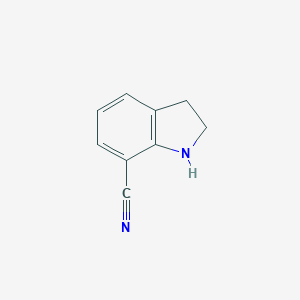
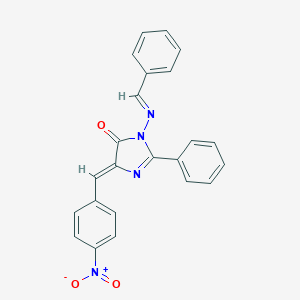
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)